molecular formula C11H11ClN2O3 B13218598 (4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol

(4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol

Katalognummer: B13218598
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: PRQLDDMVEXJZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol is a chemical compound that features a pyrimidine ring substituted with chlorine, methoxy, and methyl groups, along with a furan ring attached via a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol typically involves the reaction of 4-chloro-2-methoxy-6-methylpyrimidine with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest, and it may serve as a lead compound for drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of (4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the pyrimidine and furan rings in (4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanol imparts unique chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H11ClN2O3

Molekulargewicht

254.67 g/mol

IUPAC-Name

(4-chloro-2-methoxy-6-methylpyrimidin-5-yl)-(furan-2-yl)methanol

InChI

InChI=1S/C11H11ClN2O3/c1-6-8(9(15)7-4-3-5-17-7)10(12)14-11(13-6)16-2/h3-5,9,15H,1-2H3

InChI-Schlüssel

PRQLDDMVEXJZCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)OC)Cl)C(C2=CC=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.